molecular formula C6H10Br2 B14354164 5,6-Dibromohex-2-ene CAS No. 91198-51-5

5,6-Dibromohex-2-ene

Cat. No.: B14354164
CAS No.: 91198-51-5
M. Wt: 241.95 g/mol
InChI Key: DMHXFIZELYEELP-UHFFFAOYSA-N
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Description

5,6-Dibromohex-2-ene: is an organic compound characterized by the presence of two bromine atoms attached to the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohex-2-ene typically involves the bromination of hex-2-ene. This can be achieved through the addition of bromine (Br₂) to hex-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromohex-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-2-yne.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products:

    Substitution: Formation of 5,6-dihydroxyhex-2-ene.

    Elimination: Formation of hex-2-yne.

    Oxidation: Formation of 5,6-dihydroxyhex-2-ene or corresponding epoxides.

Scientific Research Applications

Chemistry: 5,6-Dibromohex-2-ene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It can also be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

Industry: The compound finds applications in the production of flame retardants, agrochemicals, and specialty polymers. Its brominated structure imparts flame-retardant properties, making it useful in the manufacturing of fire-resistant materials.

Mechanism of Action

The mechanism of action of 5,6-Dibromohex-2-ene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,2-Dibromoethane: Used as a fumigant and in organic synthesis.

    1,4-Dibromobutane: Used in the synthesis of polymers and as a cross-linking agent.

    1,6-Dibromohexane: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Uniqueness: 5,6-Dibromohex-2-ene is unique due to its specific bromination pattern and the presence of a double bond in the hexene chain. This structural feature imparts distinct reactivity and properties compared to other dibromoalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

91198-51-5

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

5,6-dibromohex-2-ene

InChI

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2-3,6H,4-5H2,1H3

InChI Key

DMHXFIZELYEELP-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CBr)Br

Origin of Product

United States

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